N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is the DprE1 . This target is significant in the context of anti-tubercular compounds , as it has been found to be inhibited by benzothiazole derivatives .
Mode of Action
Pharmacokinetics
It’s noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of M. tuberculosis . This compound has shown promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . It also exhibited bactericidal activity against this strain in minimum bactericidal concentration determination .
Action Environment
It’s known that the efficacy of benzothiazole derivatives can vary depending on the specific conditions of their application .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or DMF, catalysts such as piperidine, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antifungal and anticancer activities.
6-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Exhibits antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNBTYSRSRLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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